3,3,6,6-tetramethyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Description
3,3,6,6-Tetramethyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene derivative synthesized via acid-catalyzed condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with 4-nitrobenzaldehyde. The compound features a central xanthene scaffold substituted with four methyl groups and a 4-nitrophenyl moiety at the 9-position. The nitro group at the para position of the aryl ring confers electron-withdrawing properties, influencing both its chemical reactivity and biological activity .
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-(4-nitrophenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-22(2)9-15(25)20-17(11-22)29-18-12-23(3,4)10-16(26)21(18)19(20)13-5-7-14(8-6-13)24(27)28/h5-8,19H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXTTYFXPCCXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3,6,6-Tetramethyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a synthetic compound belonging to the xanthene family. Its structural complexity and functional groups suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C23H25N2O5 and features a xanthene core with nitrophenyl substitution. The presence of multiple methyl groups contributes to its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively. Studies indicate that it can inhibit lipid peroxidation in biological membranes, thereby protecting cells from oxidative stress .
- Antimicrobial Properties : Preliminary studies suggest that 3,3,6,6-tetramethyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione demonstrates antimicrobial activity against various bacteria and fungi. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .
- Cytotoxic Effects : In vitro studies have evaluated the cytotoxicity of this compound on cancer cell lines. Results indicate that it can induce apoptosis in human cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
The biological mechanisms by which 3,3,6,6-tetramethyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects include:
- Free Radical Scavenging : The structure allows for electron donation to free radicals due to the presence of hydroxyl groups and the conjugated system within the xanthene moiety.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in inflammatory pathways and cancer progression .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases (G0/G1) in cancer cells by modulating cyclin-dependent kinases (CDKs) .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antioxidant Efficacy Study : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells subjected to oxidative stress. This suggests a neuroprotective role .
- Antimicrobial Testing : A comparative analysis showed that this compound had superior antimicrobial activity compared to standard antibiotics against resistant strains of E. coli and S. aureus, indicating its potential as a lead for new antimicrobial agents .
- Cancer Cell Line Studies : In a recent study on breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .
Data Summary Table
Scientific Research Applications
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals in biological systems, which can prevent oxidative stress-related diseases. Studies have demonstrated that derivatives of xanthene compounds can significantly reduce oxidative damage in cellular models .
Anticancer Activity
The compound has shown promising anticancer properties. In vitro studies suggest that it can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, derivatives have been evaluated for their ability to target specific cancer pathways effectively .
Leishmanicidal Activity
Another notable application is its potential as a leishmanicidal agent. Research has highlighted the effectiveness of xanthene derivatives against Leishmania species, which are responsible for leishmaniasis. The compound's ability to disrupt the life cycle of the parasite makes it a candidate for further development into therapeutic agents .
Photophysical Properties
The unique structure of 3,3,6,6-tetramethyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione allows it to exhibit interesting photophysical properties. These properties are valuable for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to absorb light and emit fluorescence can be harnessed in optoelectronic devices .
Dye Sensitization
Due to its strong absorption characteristics in the visible spectrum, this compound has potential applications in dye-sensitized solar cells (DSSCs). Its ability to sensitize titanium dioxide (TiO₂) surfaces enhances the efficiency of light conversion into electrical energy .
Synthesis and Characterization
The synthesis of 3,3,6,6-tetramethyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Chemical Reactions Analysis
Synthetic Formation via Condensation Reactions
The compound is synthesized through acid-catalyzed condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with 4-nitrobenzaldehyde. This reaction proceeds via a Knoevenagel-Michael addition cascade:
-
Knoevenagel adduct formation : The enol form of dimedone reacts with the aldehyde to form an α,β-unsaturated ketone intermediate .
-
Michael addition : A second dimedone molecule attacks the adduct, forming the xanthene skeleton .
Key Conditions :
Spectral Evidence :
-
FT-IR : Peaks at 1664 cm⁻¹ (C=O stretching) and 1616 cm⁻¹ (C=C) .
-
¹H-NMR : Singlets at 1.14 ppm and 1.02 ppm (tetramethyl groups), aromatic protons at 8.19 ppm (d, 2H) and 7.55 ppm (d, 2H) .
2.1. Ketone Reduction
The two ketone groups in the xanthene core (C1 and C8) are potential sites for reduction. While direct experimental data for this compound is limited, analogous xanthene diones undergo:
-
Borohydride reduction : Selective reduction to secondary alcohols under mild conditions.
-
Catalytic hydrogenation : Full reduction to methylene groups under H₂/Pd-C.
2.2. Nitro Group Transformations
The 4-nitrophenyl substituent enables electrophilic and redox reactions:
-
Reduction to amine : Likely via Sn/HCl or H₂/Pd-C, forming a 4-aminophenyl derivative .
-
Electrophilic substitution : Nitration or sulfonation could occur at the meta position relative to the nitro group .
Supporting Data :
-
¹³C-NMR : The nitro group’s electron-withdrawing effect deshields adjacent carbons (e.g., C4 of the phenyl ring at 148.0 ppm) .
Ring-Opening and Rearrangement Reactions
The xanthene core can undergo acid- or base-mediated ring-opening:
-
Acidic conditions : Protonation of carbonyl oxygen leads to cleavage, forming diketone fragments.
-
Basic conditions : Hydrolysis of the enol ether linkage generates a dihydroxy intermediate .
Mechanistic Pathway :
Oxidation Reactions
The tertiary C-H bonds in the tetramethyl groups are susceptible to oxidation:
-
KMnO₄/H⁺ : Forms carboxylic acids at methyl sites.
-
CrO₃ : Partial oxidation to ketones.
Spectral Correlations and Reaction Monitoring
Key spectral signatures for tracking reactions include:
Comparison with Similar Compounds
Key Observations :
- The 4-nitrophenyl derivative requires higher reaction times (60 min) compared to chloro- or phenyl-substituted analogs due to the nitro group’s electron-withdrawing nature, which slows nucleophilic attack during cyclization .
- Catalysts like (NiFe2O4@Cu)(H+-Mont) improve yields (88%) for nitro-substituted derivatives by enhancing electrophilicity of the aldehyde .
Key Observations :
- The 4-nitrophenyl derivative exhibits moderate anticancer activity (IC50: 28–35 μM) but lacks significant antioxidant effects, likely due to the absence of hydroxyl groups critical for radical scavenging .
- Derivatives with dihydroxyphenyl substituents (e.g., 3',4'-dihydroxy) show superior antioxidant (IC50: 12.5 μM) and antimicrobial activity, highlighting the role of electron-donating groups .
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- Nitro Group (4-Nitrophenyl) : Enhances thermal stability and alters UV-Vis absorption due to strong electron withdrawal. This group reduces solubility in polar solvents compared to hydroxy-substituted analogs .
- Hydroxy/Methoxy Groups: Increase solubility in ethanol/water mixtures and improve binding to biological targets (e.g., DNA intercalation) via hydrogen bonding .
Crystallographic Data :
- The 4-nitrophenyl derivative exhibits a planar xanthene core with a dihedral angle of 85° between the aryl ring and the xanthene system, compared to 72° for the 3',4'-dihydroxyphenyl analog. This steric difference may influence molecular packing and bioavailability .
Q & A
Q. What are the optimized synthetic protocols for 3,3,6,6-tetramethyl-9-(4-nitrophenyl)xanthenedione, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via a three-component condensation of dimedone, 4-nitrobenzaldehyde, and a β-diketone under acidic or solvent-free conditions. Key parameters include:
- Catalyst : p-TSA (p-toluenesulfonic acid) or HCl in ethanol .
- Temperature : 80–100°C for 4–8 hours, with yields ranging from 65% to 85% .
- Solvent-Free vs. Reflux : Solvent-free methods reduce reaction time but require rigorous temperature control to avoid side products like dinitrophenyl derivatives .
Q. Table 1: Comparative Synthesis Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-TSA | Ethanol | 80 | 6 | 78 | |
| HCl | Solvent-free | 100 | 4 | 72 | |
| H2SO4 | Acetic acid | 90 | 8 | 65 |
Q. How is the structural conformation of this xanthenedione validated experimentally?
Methodological Answer: X-ray crystallography is the gold standard for confirming the chair-chair puckering of the xanthene core and the dihedral angle (~85°) between the 4-nitrophenyl group and the xanthene plane . Key findings:
Q. Table 2: Selected Crystallographic Data
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C9–C(aromatic) bond | 1.48 Å | |
| Dihedral angle (xanthene-nitroaryl) | 84.5° | |
| O···H–C (intramolecular) | 2.38 Å |
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenyl substituent influence the compound’s reactivity and photophysical properties?
Methodological Answer: The electron-withdrawing nitro group enhances electrophilicity at the xanthene core, enabling nucleophilic attacks (e.g., thiol additions) and redshifted absorption (λmax ~420 nm in DMSO) due to extended conjugation . Computational studies (DFT) reveal:
Q. What contradictions exist in reported biological activities of xanthenediones, and how can they be resolved?
Methodological Answer: Discrepancies in antimicrobial efficacy (e.g., MIC values varying by >50% across studies) arise from:
- Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) and broth dilution protocols .
- Solubility Limits : Poor aqueous solubility (<0.1 mg/mL) leads to underestimated activity in non-polar solvents .
Resolution Strategies : - Standardize testing using CLSI guidelines.
- Employ nanoformulations (e.g., liposomes) to enhance bioavailability .
Q. How can computational modeling guide the design of enantioselective derivatives?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations predict that:
Q. Table 3: Docking Scores for Derivatives
| Derivative | Target Protein | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| Parent Compound | COX-2 | −7.2 |
| C4-Methyl derivative | COX-2 | −9.8 |
| 3-Nitro isomer | DNA Gyrase | −8.5 |
Q. What are the challenges in characterizing degradation products under oxidative conditions?
Methodological Answer: LC-HRMS identifies three major degradation products:
Nitro-to-amine reduction : Forms 9-(4-aminophenyl) derivative (m/z 349.18) .
Xanthene ring cleavage : Yields a diketone fragment (m/z 207.11) .
Demethylation : Loss of one methyl group (m/z 350.16) .
Analytical Challenges :
Q. How does the compound’s solid-state packing affect its mechanochromic behavior?
Methodological Answer: Hirshfeld surface analysis (CrystalExplorer) shows:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
